

Technical Guide: Synthesis and Purification of Carfentrazone-ethyl-d5 for Research Applications

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Compound of Interest

Compound Name: *Carfentrazone-ethyl-d5*

Cat. No.: *B12058328*

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This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Carfentrazone-ethyl-d5, an isotopically labeled analog of the herbicide Carfentrazone-ethyl. This document outlines a detailed synthetic protocol, purification methodologies, and the established mechanism of action, tailored for research and development purposes.

Introduction

Carfentrazone-ethyl is a potent herbicidal agent that functions through the inhibition of the enzyme protoporphyrinogen oxidase (PPO).^{[1][2]} Its isotopically labeled counterpart, Carfentrazone-ethyl-d5, serves as a crucial internal standard for quantitative analysis in metabolic and environmental fate studies. The deuterium-labeled ethyl group provides a distinct mass spectrometric signature, enabling precise quantification in complex biological and environmental matrices.

The synthesis of Carfentrazone-ethyl-d5 follows a similar pathway to its non-deuterated analog, involving a two-step chemical process.^{[3][4]} The key distinction in the synthesis of the deuterated variant is the utilization of deuterated ethanol in the final esterification step.

Synthesis of Carfentrazone-ethyl-d5

The synthesis of Carfentrazone-ethyl-d5 is accomplished through a two-step process, commencing with a diazo arylation reaction to form a key propionic acid intermediate, followed by an esterification reaction with deuterated ethanol.

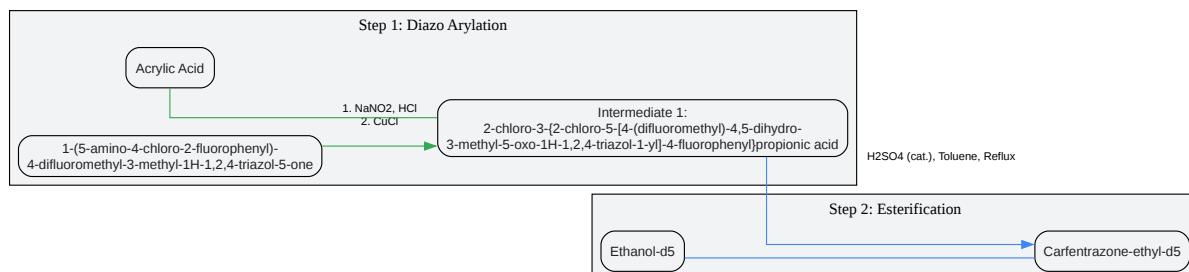
Step 1: Synthesis of 2-chloro-3-{2-chloro-5-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]-4-fluorophenyl}propionic acid (Intermediate 1)

- Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 1-(5-amino-4-chloro-2-fluorophenyl)-4-difluoromethyl-3-methyl-1H-1,2,4-triazol-5-one in a suitable organic solvent such as acetone.
- Diazotization: Cool the solution to 0-5°C in an ice bath. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5°C.
- Arylation: In a separate flask, prepare a solution of acrylic acid and a copper(I) catalyst (e.g., cuprous chloride) in acetone.
- Reaction: Slowly add the diazotized solution to the acrylic acid solution. The reaction is typically exothermic and the temperature should be maintained between 20-30°C.
- Work-up: After the reaction is complete, the mixture is typically acidified and extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure to yield the crude propionic acid intermediate.

Step 2: Esterification to Carfentrazone-ethyl-d5

- Reaction Setup: To a flask containing the crude 2-chloro-3-{2-chloro-5-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]-4-fluorophenyl}propionic acid, add a benzene-class solvent such as toluene.^[4]
- Esterification: Add an excess of ethanol-d5 (1,1,2,2,2-pentadeuterioethanol) and a catalytic amount of a strong acid, such as concentrated sulfuric acid.^[4]
- Reaction Conditions: The reaction mixture is refluxed for several hours, with the progress monitored by a suitable technique (e.g., TLC or LC-MS).

- Work-up: Upon completion, the reaction mixture is cooled to room temperature and washed successively with water, a dilute aqueous alkali solution (e.g., 4% potassium hydroxide solution), and again with water.[4]
- Isolation: The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude Carfentrazone-ethyl-d5 as a viscous liquid.[4]



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Synthesis workflow for Carfentrazone-ethyl-d5.

Purification of Carfentrazone-ethyl-d5

For research applications requiring high purity, the crude Carfentrazone-ethyl-d5 should be further purified. Column chromatography is a standard and effective method for this purpose.

- Column Preparation: A silica gel slurry is prepared in a non-polar solvent (e.g., hexane) and packed into a glass column.
- Sample Loading: The crude Carfentrazone-ethyl-d5 is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and loaded onto the prepared silica

gel column.

- **Elution:** The compound is eluted from the column using a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate.
- **Fraction Collection:** Fractions are collected and analyzed by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to identify those containing the pure product.
- **Solvent Evaporation:** The fractions containing the pure Carfentrazone-ethyl-d5 are combined, and the solvent is removed under reduced pressure to yield the purified product as a viscous oil.

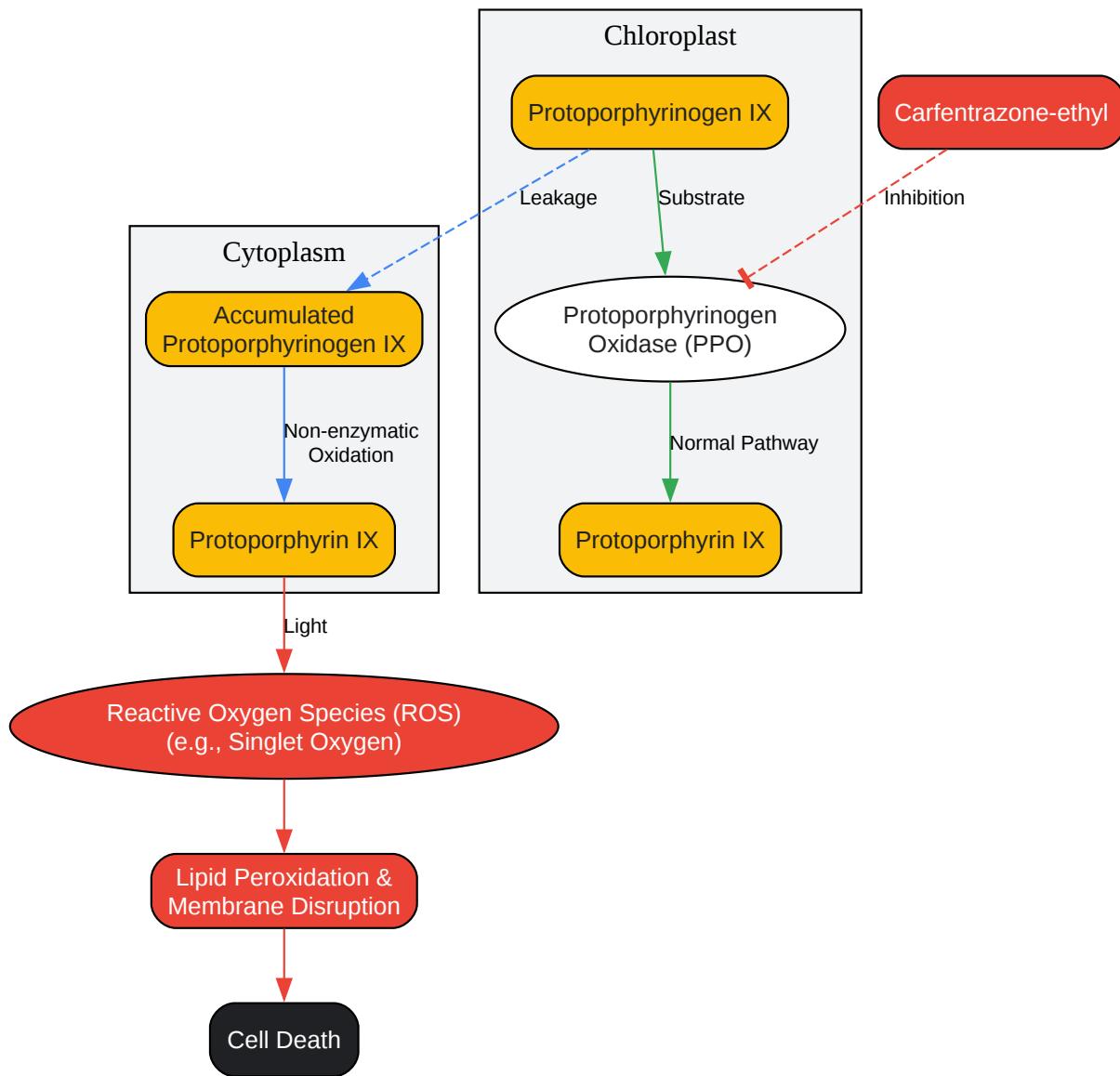
Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of Carfentrazone-ethyl-d5, based on reported yields for the non-deuterated analog.

Parameter	Carfentrazone-ethyl	Carfentrazone-ethyl-d5 (Projected)	Reference
Molecular Formula	C ₁₅ H ₁₄ Cl ₂ F ₃ N ₃ O ₃	C ₁₅ H ₉ D ₅ Cl ₂ F ₃ N ₃ O ₃	[5]
Molecular Weight	412.19 g/mol	417.22 g/mol	[6]
Yield	91-92%	90-92%	[4]
Purity (after work-up)	98.2-98.8%	>98%	[4]
Purity (after chromatography)	>99%	>99.5%	-

Mechanism of Action: Inhibition of Protoporphyrinogen Oxidase (PPO)

Carfentrazone-ethyl acts by inhibiting the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway in plants.[1][7]



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Mechanism of action of Carfentrazone-ethyl.

The inhibition of PPO by Carfentrazone-ethyl leads to the accumulation of its substrate, protoporphyrinogen IX.^[7] This excess protoporphyrinogen IX is oxidized to protoporphyrin IX.^[7] In the presence of light,

protoporphyrin IX acts as a photosensitizer, generating reactive oxygen species (ROS) that cause rapid lipid peroxidation, disruption of cell membranes, and ultimately, cell death.[2]

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